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molecular formula C4H3F3N2O B1591984 5-(Trifluoromethyl)-1,3-oxazol-2-amine CAS No. 714972-00-6

5-(Trifluoromethyl)-1,3-oxazol-2-amine

Cat. No. B1591984
M. Wt: 152.07 g/mol
InChI Key: OUSMDDBAOJWGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07119113B2

Procedure details

5-Trifluoromethyl-oxazol-2-ylamine: The 5-trifluoromethyl-oxazol-2-ylamine, off-white solid and MS: m/e=152.0 (M+), is obtained using the following procedure: To a solution of 21.6 ml (39.4 g, 0.2 mol) of 97% 3-bromo-1,1,1-trifluoroacetone in 40 ml of tert-butanol are added 12.6 g (0.3 mol, 1.5 equiv.) of cyanamide. A slight exotherm is observed. After stirring for 10 min, 19.7 g (0.24 mol, 1.2 equiv.) of finely powdered sodium acetate were added with vigorous stirring and the suspension is heated for 30 min at 65° C., refluxed for 2 h and then allowed to cool. The mixture is poured into a well stirred mixture of 200 ml of ethyl acetate and 100 ml of water. The pH of the aqueous phase is set to ca. 8-9 with 5% sodium bicarbonate solution. The org. phase is separated. The aqueous phase is extracted with 50 ml ethyl acetate. The combined organic phases were washed twice with 20 ml of water and concentrated in vacuo. The residue, 40.2 g, viscous light orange oil, is then purified by flash chromatography on silica gel using a 2:1 mixture of methylene chloride and ethyl acetate as eluent. The fractions containing the desired compound (6.08 g, light yellow oil) and containing more polar impurities were concentrated and repurified by flash chromatography on silica gel using a 98:2 mixture of methylene chloride and methanol as eluant. One obtains 1.83 g (0.012 mol, 6%) of 5-trifluoromethyl-oxazol-2-ylamine.
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].[N:9]#[C:10][NH2:11].C([O-])(=O)C.[Na+].C(=O)(O)[O-].[Na+]>C(O)(C)(C)C.O.C(OCC)(=O)C>[F:5][C:4]([F:7])([F:6])[C:3]1[O:8][C:10]([NH2:11])=[N:9][CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
21.6 mL
Type
reactant
Smiles
BrCC(C(F)(F)F)=O
Name
Quantity
12.6 g
Type
reactant
Smiles
N#CN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
The mixture is poured into a well
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
phase is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 50 ml ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed twice with 20 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue, 40.2 g, viscous light orange oil, is then purified by flash chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a 2:1 mixture of methylene chloride and ethyl acetate as eluent
ADDITION
Type
ADDITION
Details
The fractions containing the desired compound (6.08 g, light yellow oil) and
ADDITION
Type
ADDITION
Details
containing more polar impurities
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
repurified by flash chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a 98:2 mixture of methylene chloride and methanol as eluant

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C1=CN=C(O1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.012 mol
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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